4-(4-Fluorophenoxy)piperidine 4-(4-Fluorophenoxy)piperidine
Brand Name: Vulcanchem
CAS No.: 3413-28-3
VCID: VC2012158
InChI: InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
SMILES: C1CNCCC1OC2=CC=C(C=C2)F
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

4-(4-Fluorophenoxy)piperidine

CAS No.: 3413-28-3

Cat. No.: VC2012158

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenoxy)piperidine - 3413-28-3

Specification

CAS No. 3413-28-3
Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name 4-(4-fluorophenoxy)piperidine
Standard InChI InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
Standard InChI Key QUPXFCLFBNUVGX-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=CC=C(C=C2)F
Canonical SMILES C1CNCCC1OC2=CC=C(C=C2)F

Introduction

Synthesis Pathways

The synthesis of 4-(4-Fluorophenoxy)piperidine involves strategic reactions to introduce the fluorophenoxy group onto the piperidine scaffold. Below is an outline of common synthetic approaches:

  • Nucleophilic Substitution:

    • A piperidine derivative reacts with 4-fluorophenol in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the desired ether bond.

  • Catalytic Reactions:

    • Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, may also be employed for more complex derivatives.

  • Alternative Processes:

    • Patented methods describe efficient synthesis routes to minimize by-products and improve yield. For example, some processes involve protecting groups on the nitrogen atom of piperidine to control regioselectivity during substitution reactions .

Reaction Example:

C5H11N+C6H4FOHBaseC11H14FNO\text{C}_5\text{H}_{11}\text{N} + \text{C}_6\text{H}_4\text{F}\text{OH} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{14}\text{FNO}

Applications in Medicinal Chemistry

The structural features of 4-(4-Fluorophenoxy)piperidine make it a versatile scaffold in drug discovery:

  • Pharmacological Relevance:

    • The compound serves as an intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs), such as paroxetine, used for treating depression and anxiety disorders .

    • Fluorinated phenyl groups are known to enhance receptor binding affinity and metabolic stability in therapeutic agents.

  • Potential Bioactivities:

    • Piperidine derivatives exhibit diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects .

    • The fluorine atom can modulate electronic properties, influencing interactions with biological targets like enzymes or receptors.

  • Structure-Activity Relationship (SAR):

    • Modifications on the phenoxy or piperidine moiety can adjust potency and selectivity against specific molecular targets.

    • For instance, replacing fluorine with other halogens may alter pharmacokinetic profiles.

Biological Evaluation

Although specific studies on 4-(4-Fluorophenoxy)piperidine remain limited, related compounds have demonstrated significant biological activity:

  • Anticancer Potential:

    • Piperidine derivatives have been shown to inhibit topoisomerase enzymes critical for DNA replication in cancer cells .

  • Safety Profile:

    • Preliminary evaluations suggest low cytotoxicity against non-cancerous cell lines when appropriately modified .

Challenges and Future Directions

Despite its promising applications, several challenges remain:

  • Synthetic Optimization:

    • Developing cost-effective and scalable synthesis routes is essential for industrial applications.

  • Detailed Bioactivity Studies:

    • Comprehensive pharmacological profiling is needed to fully understand its therapeutic potential.

  • Derivatization Opportunities:

    • Exploring analogs with varied substituents may uncover new applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator